beta-D-Glucose pentaacetate
Description
Beta-D-glucose pentaacetate is a derivative of glucose that holds considerable importance in the realms of organic synthesis and biochemical investigation. Its unique chemical properties, stemming from the acetylation of glucose's hydroxyl groups, render it a versatile tool for researchers.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O11/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(27-12)26-11(5)21/h12-16H,6H2,1-5H3/t12-,13-,14+,15-,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTITAGPBXDDGR-IBEHDNSVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Sigma-Aldrich MSDS], Solid | |
| Record name | beta-D-Glucose pentaacetate | |
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| Record name | 2,3,4,5,6-Penta-O-acetyl-D-glucose | |
| Source | Human Metabolome Database (HMDB) | |
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Boiling Point |
454.00 to 456.00 °C. @ 760.00 mm Hg | |
| Record name | 2,3,4,5,6-Penta-O-acetyl-D-glucose | |
| Source | Human Metabolome Database (HMDB) | |
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Solubility |
1.5 mg/mL at 18 °C | |
| Record name | 2,3,4,5,6-Penta-O-acetyl-D-glucose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034223 | |
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CAS No. |
604-69-3, 3891-59-6 | |
| Record name | β-D-Glucose pentaacetate | |
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| Record name | beta-D-Glucose pentaacetate | |
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| Record name | β-D-glucose pentaacetate | |
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| Record name | .BETA.-D-GLUCOSE PENTAACETATE | |
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| Record name | 2,3,4,5,6-Penta-O-acetyl-D-glucose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034223 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
135 °C | |
| Record name | 2,3,4,5,6-Penta-O-acetyl-D-glucose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034223 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Iii. Mechanistic Investigations of Reactions Involving Beta D Glucose Pentaacetate
Reaction Mechanisms of Acetyl Transfer
The transfer of acetyl groups from beta-D-glucose pentaacetate is a fundamental process in glycosylation reactions. Anomerization reactions, particularly those catalyzed by Lewis acids like stannic chloride, proceed through an acetyl transfer mechanism. colab.ws In the presence of a catalyst, the C1-acetoxy group can dissociate, leading to the formation of a reactive intermediate that can then be attacked by a nucleophile. colab.ws
Recent studies have also explored base-promoted anomerization. For instance, imidazole (B134444) has been shown to promote the anomerization of this compound, even in the solid state. chemrxiv.orgresearchgate.net The proposed mechanism involves both intermolecular and intramolecular acetyl transfer facilitated by a bis-imidazole complex. chemrxiv.org This process is sensitive to factors like water content, with anhydrous conditions favoring the reaction. researchgate.netchemrxiv.org
Carbonium Ion Intermediates in Anomerization Processes
The anomerization of this compound, the conversion between its α and β forms, is a classic example of a reaction proceeding through a carbonium ion intermediate. cdnsciencepub.comcdnsciencepub.com Lewis acid catalysts, such as stannic chloride (SnCl₄), facilitate the dissociation of the acetoxy group at the anomeric carbon (C1). colab.wscdnsciencepub.comresearchgate.net This dissociation results in the formation of a resonance-stabilized carbonium ion. colab.wscdnsciencepub.comcdnsciencepub.comresearchgate.net
The initial step in the β to α rearrangement is the rapid dissociation of the C1-acetoxy group, with participation from the neighboring C2-acetoxy group, to form this carbonium ion. colab.wscdnsciencepub.comcdnsciencepub.com This intermediate can then recombine with an acetate (B1210297) ion to yield the more thermodynamically stable α-anomer. colab.wscdnsciencepub.comcdnsciencepub.com The β-anomer exhibits significantly higher reactivity in these anomerization reactions compared to the α-anomer.
The stability of the α-acetate towards various acidic reagents that readily dissociate the β-form is a key aspect of these processes. cdnsciencepub.comcdnsciencepub.com For example, while the α-acetate is stable towards titanium tetrachloride, the β-anomer reacts rapidly. cdnsciencepub.comcdnsciencepub.com
Role of Anomeric Effect in Deacylation and Dealkylation
The anomeric effect plays a crucial role in the deacylation and dealkylation reactions of this compound derivatives. nih.gov This stereoelectronic effect describes the tendency of a heteroatomic substituent at the anomeric carbon of a pyranose ring to prefer an axial orientation over an equatorial one. This preference is due to a stabilizing interaction between the lone pair of the ring oxygen and the antibonding orbital of the C1-substituent bond.
In the context of deacylation, the anomeric effect influences the stability of the resulting products. nih.gov For instance, the deacetylation of both α- and β-D-glucose pentaacetate with a Lewis acid often leads to the formation of 2,3,4,6-tetra-O-acetyl-α-D-glucopyranose, the thermodynamically favored anomer due to the anomeric effect. mdpi.com Experimental and computational studies have clearly demonstrated the influence of the anomeric effect in these reactions. nih.govmdpi.com
Computational Chemistry Studies on Reaction Pathways (e.g., Density Functional Theory (DFT) at B3LYP/6-31G Level)*
Computational chemistry has become an indispensable tool for elucidating the intricate details of reaction pathways involving this compound. Density Functional Theory (DFT) calculations, particularly at the B3LYP/6-31G* level of theory, have provided significant insights into the energetics and geometries of intermediates and transition states. nih.govmdpi.comfao.org
DFT studies have been employed to rationalize the stereochemical outcomes of deacylation reactions. nih.govmdpi.com For example, in the deacetylation of β-D-glucose pentaacetate with boron trifluoride (BF₃), DFT calculations at the B3LYP/6-31G* level were used to determine the optimal geometries and energy variations. mdpi.com These studies investigated the formation of an oxonium intermediate and the subsequent attack by a nucleophile, such as water. mdpi.com
The calculations revealed that the attack of water on the oxonium intermediate from the bottom side, leading to the α-anomer, is kinetically favored over the attack from the top side. mdpi.com This theoretical finding is consistent with experimental observations where the deacetylation of β-D-glucose pentaacetate yields the α-anomer. mdpi.com
To further refine the understanding of the interactions involved in deacylation, bond energy computations have been performed using methods like Møller-Plesset perturbation theory at the second order (MP2) with the 6-31G* basis set. mdpi.com These calculations, often performed on geometries optimized at the B3LYP/6-31G* level, provide more accurate estimations of the interaction energies between molecules. mdpi.com
For the interaction between β-D-glucose pentaacetate and BF₃, MP2/6-31G* calculations showed that the bond energy between BF₃ and the anomeric acetyl group is more exothermic (stronger) than the interaction with the pyranoside ring oxygen. mdpi.com This supports the mechanism where the Lewis acid preferentially interacts with and activates the anomeric acetyl group, facilitating its departure. mdpi.com
Below is a table summarizing the computed binding energies for the interaction of BF₃ with β-D-glucose pentaacetate at different theoretical levels.
| Interaction Site | Binding Energy (B3LYP/6-31G) | Binding Energy (MP2/6-31G) |
| Pyranoside Oxygen | -0.2 Kcal/mol | -2.9 Kcal/mol |
| Anomeric Acetyl Group | -2.0 Kcal/mol | -5.4 Kcal/mol |
Data sourced from a computational study on the deacylation of β-D-glucose pentaacetate. researchgate.net
Studies on Selective Reactions and Functional Group Manipulation
The acetyl groups of this compound serve as protecting groups, and their selective manipulation is a key strategy in carbohydrate synthesis. chemimpex.com The unique reactivity of the anomeric position allows for selective deacetylation and subsequent functionalization. acs.org
For example, treatment of β-D-glucose pentaacetate with specific reagents can lead to the selective removal of the anomeric acetyl group, yielding 2,3,4,6-tetra-O-acetyl-D-glucopyranose. acs.org This intermediate can then be used in glycosylation reactions to introduce various aglycones at the anomeric position. chemimpex.com Furthermore, enzymes like Candida antarctica Lipase B have been shown to selectively deacetylate the anomeric position of β-D-galactose pentaacetate, highlighting the potential for biocatalytic approaches in functional group manipulation. acs.org The development of derivatives, such as those with triazole groups, has also expanded the applications of this compound into areas like oil spill recovery, demonstrating the versatility achieved through selective functionalization. researchgate.net
Iv. Advanced Spectroscopic and Analytical Characterization of Beta D Glucose Pentaacetate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of beta-D-glucose pentaacetate. Both ¹H and ¹³C NMR are used to confirm the structure and stereochemistry of the molecule. chemsynlab.comchemsynlab.com
In ¹H NMR spectroscopy, the anomeric proton (H-1) of the β-anomer is particularly diagnostic. It appears as a doublet at approximately 5.76 ppm with a coupling constant (J-value) of around 8-9 Hz. acs.orgaip.org This relatively large coupling constant is indicative of a trans-diaxial relationship between the protons at C-1 and C-2, confirming the β-configuration at the anomeric center. The other ring protons resonate in the region of 3.8 to 5.4 ppm, while the methyl protons of the five acetate (B1210297) groups appear as distinct singlets between 1.9 and 2.1 ppm. aip.orgstudylib.net
¹³C NMR spectroscopy provides further structural confirmation. The signals for the carbonyl carbons of the acetyl groups are typically found in the 169-171 ppm range. aip.org The anomeric carbon (C-1) of the β-isomer is observed around 91-92 ppm. aip.org The remaining ring carbons (C-2 to C-5) and the C-6 carbon resonate at distinct chemical shifts, allowing for complete assignment and verification of the glucose backbone. aip.orgjst.go.jp Isotopic labeling studies, such as those using ¹³C, can also be employed to investigate metabolic pathways and reaction mechanisms involving glucose derivatives. medchemexpress.comacs.org
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Solvent: DMSO-d₆
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| H-1 | 5.96 (d) | - |
| H-2 | 4.92 (dd) | - |
| H-3 | 5.34 (t) | - |
| H-4 | 4.96 (t) | - |
| H-5 | 4.20 (ddd) | - |
| H-6a | 4.16 (dd) | - |
| H-6b | 3.99 (dd) | - |
| COCH₃ | 2.07, 2.00, 1.99, 1.98, 1.94 (s) | - |
| C-1 | - | 91.3 |
| C-2 | - | 70.5 |
| C-3 | - | 72.2 |
| C-4 | - | 68.1 |
| C-5 | - | 71.8 |
| C-6 | - | 61.9 |
| COCH₃ | - | 169.2 - 170.4 |
| COCH₃ | - | 20.7 - 20.9 |
Data sourced from a study by AIP Publishing. aip.org Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions.
Mass Spectrometry (MS) for Identification and Quantification
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and fragmentation pattern of this compound, which aids in its identification and quantification. chemsynlab.com When coupled with Gas Chromatography (GC-MS), it becomes a highly sensitive method for analyzing glucose derivatives in complex mixtures. nih.govshimadzu.com
In electron ionization (EI) mass spectrometry, this compound does not typically show a prominent molecular ion peak (M⁺) at m/z 390 due to its instability under EI conditions. Instead, the spectrum is characterized by a series of fragment ions resulting from the loss of acetyl groups and cleavage of the pyranose ring. nih.govlibretexts.org Common fragmentation pathways for acetylated carbohydrates involve the elimination of acetic acid (60 Da), ketene (B1206846) (42 Da), and acetyl radicals (43 Da).
Key fragment ions observed in the GC-MS analysis of glucose pentaacetate are used for its identification. For instance, ions at m/z 331, resulting from the loss of a CH₂OAc group, are characteristic. nih.gov Other significant fragments are often seen at m/z 242, 200, 169, 157, 145, 115, and 98. nih.govnih.gov The base peak is frequently observed at m/z 43, corresponding to the acetyl cation [CH₃CO]⁺. chemicalbook.com Analysis of these specific fragment ions is also crucial in metabolic tracer studies using isotopically labeled glucose to quantify metabolic fluxes.
Table 2: Major Fragment Ions of Glucose Pentaacetate in GC-MS (Electron Ionization)
| m/z (mass-to-charge ratio) | Relative Intensity | Plausible Fragment Identity |
|---|---|---|
| 331 | Low | [M - CH₂OAc]⁺ |
| 242 | High | - |
| 200 | High | - |
| 169 | High | - |
| 157 | High | - |
| 115 | High | - |
| 98 | High | - |
| 43 | Very High (Often Base Peak) | [CH₃CO]⁺ |
Data compiled from PubChem and other sources. nih.govnih.govchemicalbook.com The fragmentation of carbohydrates is complex, and definitive structural assignment of each ion is not always straightforward.
Chromatographic Techniques (e.g., HPLC, GC) for Purity Assessment and Analysis of Sugars and Carbohydrates
Chromatographic methods are essential for the separation, purification, and purity assessment of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques. chemsynlab.comallgreenchems.com
High-Performance Liquid Chromatography (HPLC) is widely used to determine the purity of this compound. selleckchem.comchenlangbio.com Reversed-phase HPLC, often with a UV detector, can effectively separate the α- and β-anomers of glucose pentaacetate from each other and from residual starting materials or byproducts. rsc.org The choice of mobile phase, particularly the organic modifier (e.g., methanol (B129727) versus acetonitrile), can significantly impact the separation efficiency on certain stationary phases. rsc.org Purity levels are typically reported as a percentage based on the peak area in the chromatogram. chenlangbio.com
Gas Chromatography (GC) , usually coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), is another key technique for purity analysis. thermofisher.comthermofisher.com Because this compound is thermally stable and volatile enough, it can be analyzed directly by GC. This method is highly effective for quantifying the purity and can also be used to separate the α- and β-anomers. nih.gov Derivatization of glucose into its pentaacetate form is a common strategy for preparing sugar samples for GC analysis. researchgate.net
X-ray Crystallography Studies
While direct X-ray crystallography studies specifically on this compound are not extensively detailed in the provided context, this technique is the definitive method for determining the three-dimensional structure of crystalline solids. chemsynlab.com The structural data obtained from X-ray crystallography, such as bond lengths, bond angles, and the conformation of the pyranose ring, provide unequivocal proof of the molecule's structure and stereochemistry. researchgate.net Studies on related acetylated sugars, like penta-O-acetyl-beta-D-galactopyranose, have successfully used X-ray crystallography to elucidate their crystal structures. sigmaaldrich.com Such analyses would confirm the chair conformation of the glucopyranose ring and the equatorial orientation of the substituent groups (except for the anomeric acetate in the α-isomer), which is fundamental to understanding its reactivity. The technique is also invaluable for studying intermolecular interactions within the crystal lattice. aip.org Furthermore, computational docking studies sometimes utilize enzyme structures derived from X-ray crystallography to investigate the binding modes of ligands like this compound. researchgate.net
Optical Rotation Measurements
Optical rotation is a classical analytical technique used to characterize chiral molecules like this compound. It measures the rotation of plane-polarized light as it passes through a solution of the compound. The specific rotation, [α], is a characteristic physical property that depends on the compound, concentration, solvent, temperature, and the wavelength of the light used (typically the sodium D-line, 589 nm).
For this compound, the specific rotation is a key parameter for confirming its identity and distinguishing it from its α-anomer. The β-anomer has a small positive specific rotation, whereas the α-anomer has a large positive value. libretexts.orgmasterorganicchemistry.com This significant difference allows for straightforward identification and can also be used to monitor anomerization reactions, where one anomer converts into an equilibrium mixture of both. cdnsciencepub.com
Table 3: Specific Optical Rotation of this compound
| Parameter | Value | Conditions |
|---|---|---|
| Specific Rotation [α]D²⁰ | +4° to +6° | c=1, Chloroform (B151607) |
| Specific Rotation [α]D²⁰ | +4.2° | c=1, Chloroform |
| Specific Rotation [α]D | +5° | c=5, Chloroform |
Data compiled from various chemical suppliers. thermofisher.comsigmaaldrich.comfishersci.ca The exact value can vary slightly between batches and according to the purity of the sample.
V. Research Applications of Beta D Glucose Pentaacetate in Biochemistry and Biomedicine
Carbohydrate Metabolism and Enzyme Activity Studies
Beta-D-glucose pentaacetate serves as a crucial tool for researchers studying carbohydrate metabolism and the activity of related enzymes. chemimpex.com It aids in the elucidation of metabolic pathways within living organisms. chemimpex.com
Investigation of Enzyme Mechanisms in Carbohydrate Pathways
As a protected form of glucose, this compound is utilized as an enzyme substrate in bioresearch to investigate the mechanisms of carbohydrate-processing enzymes. synose.combiosynth.com Its acetyl groups allow for stereoselective formation of β-glycosidic bonds through anchimeric assistance, a process that can mimic or be used to study enzymatic reactions. nih.gov The stability of the compound facilitates its use in studying the metabolic responses of different cell types to glucose derivatives. This protected form of glucose is a key building block in the chemical synthesis of glucose-containing oligosaccharides and glycoconjugates, which are essential for studying carbohydrate chemistry. chemimpex.combiosynth.com
Interaction with Glucose Derivatives and Metabolic Diseases
This compound has been instrumental in studies related to metabolic diseases, particularly those involving insulin (B600854) secretion. medchemexpress.com Research has shown that both the alpha and beta anomers of D-glucose pentaacetate can augment insulin release in rat pancreatic islets, suggesting a potential therapeutic application for metabolic disorders like diabetes. ottokemi.comfishersci.comnih.govchemicalbook.com
One study found that the insulinotropic action of these hexose esters might not be solely due to the catabolism of their carbohydrate part but could also involve a receptor system with anomeric specificity. nih.gov This opens the possibility of using specific esters of non-nutrient monosaccharides to either stimulate insulin release in diabetes or prevent excessive secretion in cases of hyperinsulinemia. nih.gov Furthermore, research using GLUT4 null mice, a model for studying glucose transport defects, revealed that the metabolic defects in muscle tissue could be bypassed by using the pentaacetate ester of glucose. nih.gov This highlights its utility in investigating alternative metabolic pathways in disease states. nih.gov
| Finding | Experimental Model | Implication | Source |
|---|---|---|---|
| Augmented insulin release caused by succinic acid dimethyl ester. | Rat pancreatic islets | Potential for stimulating insulin secretion in diabetes. | nih.gov |
| Insulinotropic action may involve a receptor system with anomeric specificity. | Rat pancreatic islets | Suggests a mechanism beyond simple glucose metabolism. | nih.gov |
| Bypasses glucose metabolism defects in muscles. | GLUT4 null mice | Useful for studying alternative metabolic pathways in glucose transport disorders. | nih.gov |
Pharmaceutical Research and Drug Development
In the realm of pharmaceutical development, this compound is an indispensable intermediate. nbinno.comherbs-tech.com Its enhanced stability and solubility make it an ideal starting material for various chemical reactions, particularly those involving glycosylation to produce complex carbohydrate derivatives used in new drugs like antiviral agents and antibiotics. chemimpex.comnbinno.com
Synthesis of Pharmaceutical Compounds and Active Pharmaceutical Intermediates (APIs)
This compound is widely used as an active pharmaceutical intermediate (API) and a key building block in the synthesis of a variety of pharmaceutical compounds. nbinno.comottokemi.comfishersci.comchemicalbook.com It serves as a synthon for numerous bioactive materials. synose.com For instance, it can be converted into more reactive glycosylation donors, such as glycosyl halides (e.g., 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide), which are then used in more complex syntheses. biosynth.comresearchgate.net This intermediate is pivotal for creating specialized glycosides with targeted biological activities. nbinno.com Examples of compounds synthesized using this intermediate include certain sterol glucoside toxins, diosgenin, and various saponins. synose.com
| Application | Description | Source |
|---|---|---|
| Active Pharmaceutical Intermediate (API) | Serves as a starting material for various drugs. | ottokemi.comfishersci.comchemicalbook.com |
| Glycosylation Donor | Used to introduce a glucose moiety into other molecules, often after conversion to a more reactive form like a glycosyl halide. | biosynth.comresearchgate.net |
| Synthesis of Bioactive Molecules | A key building block for complex molecules such as oligosaccharides, glycoconjugates, and specific glycosides. | nbinno.comsynose.combiosynth.com |
Prodrug Design and Formulation
The compound plays a significant role in the design and formulation of prodrugs. chemimpex.com A prodrug is an inactive medication that is metabolized in the body to produce an active drug.
This compound is used to create prodrugs specifically to enhance the bioavailability and therapeutic efficacy of parent drugs. chemimpex.com By glycosylating pharmaceuticals—attaching a sugar moiety derived from the pentaacetate—researchers can improve a drug's properties. synose.com For example, the glycosylation of compounds like linsidomide, silibinin, and gallic acid has been shown to improve their bioavailability. synose.com A notable example is the development of a galactosylated aspirin prodrug, which demonstrated reduced cytotoxicity compared to aspirin and exhibited selective antiproliferative activity, highlighting an enhancement of its therapeutic profile. researchgate.net This approach is also explored in the synthesis of nucleoside-carbohydrate phosphodiester prodrugs, designed to deliver the parent compound as its active monophosphate form within the body.
Controlled and Targeted Drug Delivery Systems
This compound is recognized for its utility in drug development, particularly for its ability to enhance the solubility and stability of hydrophobic compounds. glycodepot.com These properties are fundamental to the design of advanced drug delivery systems. In pharmaceutical research, the modification of active pharmaceutical ingredients (APIs) through glycosylation, a process where a sugar moiety like this compound is attached, can significantly improve a drug's bioavailability. synose.com This enhancement is a key aspect of targeted drug delivery, aiming to ensure that a therapeutic agent reaches its intended site of action in the body. The fully acetylated nature of this compound makes it a valuable intermediate in the synthesis of prodrugs designed for improved therapeutic efficacy. glycodepot.comchemimpex.com
Encapsulation of Active Pharmaceutical Ingredients
The encapsulation of APIs is a critical technique for protecting drugs from degradation, controlling their release, and improving patient compliance. This compound is utilized in a process known as antisolvent crystallization of pharmaceutical molecules. synose.com This technique can be employed to modify the crystal structure of an API, which is a form of encapsulation that can influence the drug's dissolution rate and release profile. By improving the stability and modifying the physical properties of APIs, this compound serves as a valuable tool in developing encapsulated drug formulations. chemimpex.com
Stabilization of Pharmaceutical Compounds
This compound is a fully acetylated derivative of glucose, a modification that contributes to its high chemical stability and long shelf life. glycodepot.combiosynth.com This inherent stability is imparted to other pharmaceutical compounds during synthesis. It is characterized by its ability to enhance the stability of hydrophobic compounds, making it an essential tool in drug development. glycodepot.com Researchers utilize this compound in the synthesis of various pharmaceutical compounds and carbohydrate derivatives, leveraging its stabilizing properties to create more robust and effective therapeutic agents. chemimpex.com
Research on Insulin Release Stimulation
Mechanism of Insulin Secretion
The physiological secretion of insulin from pancreatic β-cells is primarily triggered by an increase in blood glucose levels. Glucose enters the β-cells via glucose transporters and is metabolized, leading to a rise in the intracellular ratio of ATP to ADP. youtube.com This increase in ATP causes the closure of ATP-sensitive potassium (KATP) channels in the cell membrane. The closure of these channels prevents potassium ions from leaving the cell, leading to a depolarization of the cell membrane. This change in membrane potential activates voltage-gated calcium channels, allowing calcium ions (Ca2+) to flow into the cell. The resulting increase in intracellular calcium concentration triggers the exocytosis of vesicles containing insulin, releasing the hormone into the bloodstream. youtube.com
The insulinotropic action of glucose pentaacetate esters appears to follow a mechanism that, while related to glucose generation, is not identical to that of unesterified D-glucose. nih.gov Research suggests a dual mode of action:
Intracellular Hydrolysis : The ester is taken up by islet cells and hydrolyzed, leading to the intracellular generation and subsequent catabolism of its hexose moiety. oipub.com
Direct Ester Effect : It is also proposed that the ester molecule itself can have a direct effect on the β-cell, potentially interacting with an as-yet-unidentified receptor or coupling process to stimulate insulin release. This direct action could account for differences observed in the secretory response compared to glucose alone. oipub.comnih.gov
Comparison with Alpha-D-Glucose Pentaacetate in Insulinotropic Action
Both this compound and its anomer, alpha-D-glucose pentaacetate, are potent stimulators of insulin release from pancreatic islets. nih.govottokemi.com However, research reveals subtle but significant differences in their insulinotropic action.
Studies have shown that the secretory response to alpha-D-glucose pentaacetate is effectively reproduced by this compound. nih.gov In experiments using rat pancreatic islets, both anomers, at a concentration of 1.7 mM, were found to augment insulin release caused by succinic acid dimethyl ester to almost the same extent. nih.gov This secretory response to the hexose esters was significantly greater than that evoked by unesterified D-glucose at the same concentration. nih.gov
Despite these similarities, differences in the dynamics of the insulin release have been noted. Some research indicates that while both anomers stimulate insulin release, the alpha-anomer may cause a more immediate or peak-shaped insulin response. oipub.comottokemi.com This suggests potential variations in their interaction with the β-cell, the rate of their intracellular hydrolysis, or their direct effects on secretory pathways. The insulinotropic action of alpha-D-glucose pentaacetate is linked to its ability to mimic nutrient secretagogues by stimulating proinsulin biosynthesis and altering ion flows (inhibiting 86Rb outflow and augmenting 45Ca efflux), effects which are also observed with the beta anomer. nih.gov
Interactive Data Table: Comparison of Insulinotropic Effects
| Feature | Alpha-D-Glucose Pentaacetate | This compound | Source |
| General Effect | Potent insulin secretagogue | Potent insulin secretagogue | nih.govottokemi.com |
| Comparative Potency | Augments insulin release to a similar extent as the beta anomer in the presence of a co-stimulant. | Augments insulin release to a similar extent as the alpha anomer in the presence of a co-stimulant. | nih.gov |
| Time Course of Action | May induce a more immediate, peak-shaped secretory response. | The secretory response may differ in its time course compared to the alpha anomer. | oipub.comottokemi.com |
| Mechanism | Stimulates proinsulin biosynthesis, inhibits K+ outflow, augments Ca2+ efflux. | Reproduces the secretory response and mechanism of the alpha anomer. | nih.gov |
Studies in Pancreatic Islets
This compound has been a subject of investigation in endocrinological research, particularly concerning its effects on pancreatic islets and insulin secretion. Studies have revealed that this compound can act as an insulin secretagogue, influencing the release of insulin from pancreatic β-cells.
Research conducted on isolated rat pancreatic islets has demonstrated that both α- and β-anomers of D-glucose pentaacetate possess insulinotropic potential. nih.govnih.gov Specifically, this compound was found to reproduce the insulin-releasing effects of its alpha counterpart. nih.gov The mechanism of action appears to mimic that of nutrient secretagogues, which involves recruiting individual B cells into an active secretory state, stimulating the biosynthesis of proinsulin, and increasing the efflux of 45Ca from prelabeled islets. nih.gov
One study found that at a concentration of 1.7 mM, this compound significantly augmented insulin release that was induced by succinic acid dimethyl ester. nih.gov The resulting secretory response was considerably greater than that elicited by an equivalent concentration of unesterified D-glucose. nih.gov This suggests that the insulinotropic effect is not solely due to the metabolic breakdown of its glucose component but may also involve a direct action of the ester itself on a cellular receptor system. nih.gov The prevailing hypothesis for this enhanced activity is that the ester facilitates the intracellular delivery of D-glucose, bypassing the standard carrier-mediated transport mechanisms across the plasma membrane. nih.gov
| Study Focus | Model System | Key Findings | Reference |
|---|---|---|---|
| Augmentation of Insulin Release | Rat Pancreatic Islets | At 1.7 mM, this compound augmented insulin release caused by succinic acid dimethyl ester to a greater extent than unesterified D-glucose. | nih.gov |
| Mechanism of Insulinotropic Action | Rat Pancreatic Islets | The secretory response to α-D-glucose pentaacetate was reproduced by this compound, mimicking nutrient secretagogues. | nih.gov |
| General Insulinotropic Potential | Rat Pancreatic Islets | The anomers of D-glucose pentaacetate were found to display insulin-releasing capabilities. | nih.gov |
| Intracellular Glucose Delivery | Rat Pancreatic Islets | The insulinotropic action is suggested to be attributable to the intracellular generation of D-glucose from the ester, bypassing membrane transport. | nih.gov |
Building Block for Bioactive Materials and Glycopeptides
This compound serves as a crucial and versatile precursor in synthetic organic chemistry. allgreenchems.comchemimpex.com Its five acetyl groups act as effective protecting groups for the hydroxyl functions of glucose, enhancing its solubility in organic solvents and allowing for selective chemical transformations at the anomeric center. chemimpex.com This property makes it an ideal starting material for the synthesis of a wide array of more complex, biologically active molecules, including glycosylated compounds and glycopeptides.
As a fundamental building block, this compound is extensively used in the synthesis of various glycosides, glycoproteins, and glycolipids. chemimpex.comsynose.com In carbohydrate chemistry, the acetyl groups protect the hydroxyls from undesired reactions, enabling chemists to perform specific modifications. allgreenchems.com Once the desired synthesis is complete, the acetyl groups can be removed to yield the final product. allgreenchems.com
It is a common starting material for producing glycosylation donors, which are reactive intermediates used to form glycosidic bonds. For instance, this compound can be converted into key intermediates like 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide through bromination. researchgate.net This bromide is a highly useful reagent for synthesizing various glycosides. The compound is also employed in the synthesis of bioactive materials such as glycoside liquid crystals and sugar-based amphiphilic polymers. synose.com
The utility of this compound extends to the complex field of peptide chemistry, specifically in the synthesis of glycopeptides. Glycopeptides, which are peptides containing carbohydrate moieties, are vital in many biological processes. This compound is utilized as a foundational "building block" for creating glycopeptide structures and for the synthesis of glycopeptide oligomers. synose.com Its stable, protected structure allows for controlled incorporation into peptide chains, forming the basis for more complex glycoconjugates that are essential tools in glycobiology and proteomic research. synose.comnovoprolabs.com
Applications in Biomaterials and Polymer Science
The chemical properties of this compound make it a valuable component in the field of materials science, particularly in the development and modification of polymers and biomaterials. Its carbohydrate core provides a basis for creating materials with enhanced biocompatibility and biodegradability.
This compound is used in the chemical modification of existing polymers to impart new functionalities. A notable example is its use in creating graft polymers. For instance, glucose derived from the pentaacetate can be grafted onto a polymer like poly(hydroxyethyl methacrylate), which is then immobilized on a surface such as polypropylene. synose.com This surface modification can be used to create materials designed for the specific recognition and adsorption of proteins, a critical function in biomedical devices and biosensors. synose.com
There is a growing interest in using renewable resources like sugars for creating environmentally friendly materials. This compound and its derivatives are utilized in the synthesis of biodegradable polymers and copolymers. synose.com Research has shown that acrylic monomers derived from glucose can be polymerized to form transparent materials that undergo slow decomposition under conditions that imitate nature. mdpi.com These glucose-based homopolymers are biodegradable, offering a distinct advantage over non-biodegradable plastics like PMMA. mdpi.com The use of this compound as a stable, soluble precursor facilitates the synthesis of these sugar-based polymers, contributing to the development of sustainable and biocompatible materials. synose.com
Synthesis of Acetylated Polymers
This compound serves as a crucial starting material in the synthesis of various acetylated polymers. These polymers are of interest in the development of biocompatible and biodegradable materials for biomedical applications. For instance, it is utilized in creating graft polymers, such as poly(hydroxyethyl methacrylate) and glucose, which can be immobilized on surfaces like polypropylene to facilitate the recognition and adsorption of proteins. synose.com This property is valuable in the design of biosensors and other diagnostic devices.
The synthesis process often involves the reaction of this compound with other monomers to introduce acetylated glucose units into the polymer chain. This modification can significantly alter the physical and chemical properties of the resulting polymer, such as its solubility, thermal stability, and ability to interact with biological molecules.
Investigation in Nona Porogen of Polysilsesquioxanes Film
In the field of materials science, this compound has been investigated as a "nona porogen" in the fabrication of polysilsesquioxane films. synose.com Porogens are substances used to create pores within a material. In this context, this compound is incorporated into the polysilsesquioxane matrix during its formation. Subsequent removal of the this compound molecules leaves behind nano-sized pores, resulting in a porous film.
The size and distribution of these pores can be controlled by varying the concentration of this compound used. These porous polysilsesquioxane films have potential applications in areas such as low-dielectric constant materials for microelectronics and as membranes for separation processes.
Enzyme Substrate in Bioresearch
This compound is frequently used in life sciences as a starting material for the production of enzyme substrates. discofinechem.com In biochemical research, it serves as a valuable tool for studying carbohydrate metabolism and enzyme activity. chemimpex.com Its structure allows it to be recognized and processed by specific enzymes, enabling researchers to investigate metabolic pathways within living organisms. chemimpex.com
By using labeled versions of this compound, scientists can track its breakdown and conversion into other molecules, providing insights into the mechanisms of various enzymes. This application is crucial for understanding fundamental biological processes and for the development of new diagnostic and therapeutic agents.
Monitoring Human Body Gluconeogenesis
An important application of this compound is in the monitoring of human body gluconeogenesis. synose.com Gluconeogenesis is the metabolic process by which glucose is formed from non-carbohydrate precursors. By introducing isotopically labeled this compound into a biological system, researchers can trace the pathways of glucose metabolism and production.
This technique allows for the quantification of the rate of gluconeogenesis, which is vital for studying metabolic disorders such as diabetes. The ability to monitor this process provides valuable information for understanding the pathophysiology of such diseases and for evaluating the efficacy of potential treatments.
Fabrication of Molecular Size Nanopores for Nano-Thin Films
This compound plays a role in the fabrication of molecular-sized nanopores in nano-thin films, particularly those composed of phospholipids and hydrophobic polymers. synose.com The creation of such nanopores is a significant area of research with applications in single-molecule detection and DNA sequencing. nih.govepfl.ch
The general principle involves creating a thin membrane and then using methods like scanning TEM (STEM) electron beams or dielectric breakdown to create nanopores. nih.gov While the direct use of this compound in these specific methods isn't detailed, its properties as a porogen in other contexts suggest its potential utility in templating the formation of precisely sized pores in various thin-film materials. The ability to control pore size at the molecular level is critical for the development of advanced biosensing technologies. nih.govepfl.ch
Vi. Environmental and Industrial Research Applications of Beta D Glucose Pentaacetate
Oil Spill Recovery Utilizing Beta-D-Glucose Pentaacetate Derivatives
Derivatives of this compound have been developed as effective phase-selective gelators (PSGs) for oil spill recovery. These compounds can selectively solidify oil from a mixture of oil and water, facilitating its removal from the environment.
The principle behind this application lies in the ability of certain this compound derivatives to act as low molecular weight organogelators. These molecules can self-assemble in oil through non-covalent interactions, such as hydrogen bonding and van der Waals forces, to form a three-dimensional network. This network entraps the oil, converting the liquid oil into a semi-solid gel, a process known as phase-selective gelation.
One notable derivative incorporates a triazole group, which has demonstrated the ability to solidify various types of oils, including diesel and crude oil, within minutes at room temperature. sigmaaldrich.comnih.gov The resulting oleogel is mechanically stable and can be easily scooped or skimmed from the water's surface. sigmaaldrich.comnih.gov Research has shown that these gelators can be applied as a powder, which disperses uniformly in the oil phase, offering a practical approach for treating large-scale oil spills. The gelled oil can then be recovered, and in some cases, both the oil and the gelator can be recycled. nih.gov
The effectiveness of these derivatives is highlighted by their minimum gelation concentration (MGC), which is the lowest concentration of the gelator required to form a stable gel. For instance, a triazole-containing derivative of this compound has been shown to solidify dimethyl silicone (DMS) at an MGC as low as 0.09% by weight. nih.gov
Table 1: Gelation Capabilities of a this compound Derivative in Various Oils
| Oil Type | Minimum Gelation Concentration (wt%) |
| Dimethyl Silicone (DMS) | 0.09 |
| Mineral Oil | 2.0 |
| Pump Oil | Not specified |
| Paraffin Oil | Not specified |
| Diesel Oil | Not specified |
| MS | Not specified |
Data sourced from a study on a triazole-containing this compound derivative. nih.govresearchgate.net
CO2 Absorption and Related Technologies
This compound has been identified as a potential phase-change physical solvent for carbon dioxide (CO2) absorption. sigmaaldrich.com Phase-change solvents are materials that can transition from a liquid to a solid or two liquid phases upon absorbing CO2. This property is advantageous as it can potentially reduce the energy required for solvent regeneration compared to traditional amine-based CO2 capture systems. While research indicates that the alpha-anomer of glucose pentaacetate may exhibit better performance in CO2 absorption, the beta form is also of interest. chemrxiv.org The "CO2-philic" nature of glucose pentaacetate contributes to its ability to act as a solubilizer for some organic compounds in supercritical carbon dioxide. sigmaaldrich.com However, detailed quantitative data on the CO2 absorption capacity and the specific mechanisms for this compound are still areas of ongoing research.
Additive in Various Industrial Products (Excluding Food, Cosmetics, and Tobacco)
In the realm of industrial materials, this compound has been investigated as a bio-based plasticizer for polymers. Plasticizers are additives that increase the flexibility and durability of a material. Specifically, it has been explored as a bioplasticizer for polyvinyl chloride (PVC), polylactide (PLA), and cellulose (B213188) acetate (B1210297). sigmaaldrich.com The use of bio-based plasticizers is driven by the desire to replace traditional petroleum-based plasticizers, such as phthalates, with more environmentally friendly alternatives. While the potential for this compound in this application is recognized, specific performance data regarding its efficiency and effect on the mechanical properties of these polymers are not extensively detailed in the currently available research.
Antisolvent Crystallizations of Pharmaceuticals and Biomolecules
This compound has been utilized in the field of pharmaceutical and biomolecule processing, specifically in antisolvent crystallization. sigmaaldrich.com Antisolvent crystallization is a technique used to control the size and morphology of crystals by introducing a substance in which the target compound is insoluble (the antisolvent) to a solution of the compound. This process can be used for the selective separation and modification of the crystal habit of pharmaceuticals, enzymes, and other biomolecules. sigmaaldrich.com The CO2-philic properties of glucose pentaacetate also play a role in its application in this context. sigmaaldrich.com While the principle of its use in this application is established, specific examples and detailed research findings on the crystallization of particular pharmaceuticals or biomolecules using this compound as the antisolvent are not widely documented in the reviewed literature.
Vii. Theoretical and Computational Studies
Quantum Chemical Calculations (e.g., DFT, MP2)
Quantum chemical calculations, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are fundamental in determining the electronic structure and energetic properties of molecules. While specific DFT or MP2 studies focused exclusively on β-D-glucose pentaacetate are not extensively detailed in the public domain, these methods are broadly applied to carbohydrate chemistry to elucidate conformational preferences, reaction mechanisms, and spectroscopic properties.
For instance, DFT calculations are commonly used to compute the initiation and propagation reaction pathways for polymerization reactions involving related compounds. researchgate.net These computational approaches can determine the energy barriers for different reaction pathways, helping to identify the most feasible mechanisms. researchgate.net In principle, methods like DFT and MP2 could be employed to calculate the optimized geometry of β-D-glucose pentaacetate, its vibrational frequencies, and the relative energies of its different conformers. Such calculations would be invaluable for understanding its stability and the stereoelectronic interactions that govern its structure, such as the anomeric effect.
Modeling of Anomeric Effects and Reaction Energetics
The anomeric effect is a critical stereoelectronic phenomenon in carbohydrate chemistry that describes the preference of an electronegative substituent at the anomeric carbon (C-1) for the axial position, despite the expected steric hindrance. scripps.edu Computational modeling is essential for quantifying the energetic contributions to this effect.
In the context of glucose pentaacetate, the anomerization reaction, which is the conversion between the α and β anomers, is a key process governed by reaction energetics. The α-anomer, with the C-1 acetate (B1210297) group in the axial position, is known to be the thermodynamically more stable product under acidic conditions, a direct consequence of the anomeric effect. researchgate.net The β-anomer, with the acetate group in the equatorial position, is often the kinetically favored product. acs.org
The acid-catalyzed anomerization of D-glucose pentaacetates has been a subject of kinetic, thermodynamic, and mechanistic studies. acs.org Computational models can simulate this process, calculating the energy of the ground states (α and β anomers) and the transition states involved in their interconversion. This allows for the determination of activation energies and reaction enthalpies, providing a theoretical basis for experimental observations. For example, an imidazole-promoted anomerization of β-D-glucose pentaacetate has been developed, which can proceed in both organic solvents and in the solid state at room temperature, highlighting the nuanced reaction energetics that can be explored computationally. chemrxiv.org
Table 1: Factors Influencing Anomerization of D-Glucose Pentaacetate
| Factor | Description | Anomer Favored | Reference |
| Thermodynamic Control | Reaction conditions (e.g., acid catalysis) that allow equilibrium to be reached. | α-anomer | researchgate.net |
| Kinetic Control | Reaction conditions that favor the faster-forming product. | β-anomer | acs.org |
| Anomeric Effect | Stereoelectronic preference for the axial position of the C-1 substituent. | α-anomer | scripps.edu |
| Catalyst | Lewis acids (e.g., TiCl₄, SnCl₄) or bases (e.g., imidazole) can promote interconversion. | α-anomer (typically) | chemrxiv.org |
Simulation of Molecular Interactions
Molecular dynamics (MD) and docking simulations are powerful computational techniques used to study how molecules interact with each other. These simulations provide a dynamic view of molecular systems, revealing details about binding modes, interaction energies, and conformational changes.
A virtual screening study utilized molecular docking to investigate the interaction of β-D-glucose pentaacetate with 8-hydroxy-5-deazaflavin:NADPH oxidoreductase (FNO), an enzyme found in gut methanogenic bacteria. researchgate.net The simulation predicted the binding mode of β-D-glucose pentaacetate within the enzyme's active site. researchgate.net These interactions were found to be stabilized by a combination of polar and hydrophobic interactions, as well as hydrogen bonds. researchgate.net Such simulations are crucial in fields like drug discovery for identifying potential enzyme inhibitors. researchgate.net
Table 2: Simulated Molecular Interactions of β-D-Glucose Pentaacetate
| Interacting Partner | Simulation Type | Key Findings | Reference |
| FNO Enzyme | Molecular Docking | Binding is stabilized by a mix of polar, hydrophobic, and hydrogen bond interactions within the enzyme's active site. | researchgate.net |
Viii. Future Research Directions and Emerging Applications
Development of Novel Glycosylation Strategies
Beta-D-glucose pentaacetate serves as a important intermediate for the synthesis of various glycosides. chemimpex.comchemrxiv.org Future research is focused on developing more efficient, stereoselective, and environmentally friendly glycosylation methods.
One promising area is the use of green catalysts. For instance, methanesulfonic acid has been shown to be an effective, inexpensive, and eco-friendly catalyst for the direct activation of per-O-acetylated donors like this compound in solvent-free conditions. This approach is advantageous as it avoids the use of toxic organic solvents and requires only a small catalyst loading (5 mol%) compared to traditional stoichiometric Lewis acid promoters. researchgate.net
Another novel strategy involves palladium-catalyzed, β-selective O-aryl glycosylation. This method utilizes glycosyl chlorides (which can be derived from this compound) and arylboronic acids. A key advantage of this reaction is its insensitivity to moisture, allowing it to be performed under an air atmosphere. researchgate.net
Researchers are also exploring modifications of established techniques. An improved Helferich method, for example, employs boron trifluoride etherate in combination with an organic base like triethylamine, pyridine (B92270), or 4-dimethylaminopyridine. These mild conditions facilitate the glycosylation of sensitive substrates, offering high yields and stereoselectivity. researchgate.net
Table 1: Comparison of Novel Glycosylation Strategies
| Strategy | Catalyst/Promoter | Key Advantages |
| Green Catalysis | Methanesulfonic acid | Solvent-free, low catalyst loading, environmentally friendly researchgate.net |
| Palladium-Catalyzed Glycosylation | Palladium catalyst | Insensitive to moisture, operates under air atmosphere researchgate.net |
| Modified Helferich Method | Boron trifluoride etherate with organic base | Mild reaction conditions, high stereoselectivity, moderate to excellent yields researchgate.net |
Exploration of New Therapeutic Avenues
The unique structure of this compound makes it a valuable precursor in the development of new therapeutic agents. chemimpex.com Its applications range from enhancing drug delivery to forming the basis of novel bioactive compounds.
Prodrug Synthesis and Drug Delivery: this compound is utilized in the synthesis of prodrugs to improve the bioavailability and therapeutic efficacy of pharmaceutical compounds. chemimpex.comglycodepot.com Glycosylation of drugs can enhance their solubility and alter their pharmacokinetic profiles. Researchers are investigating the incorporation of therapeutic agents into nanoparticles based on glucose pentaacetate for targeted drug delivery systems. allgreenchems.com
Bioactive Compound Synthesis: This compound serves as a synthon for a wide array of bioactive molecules. synose.com For example, it is a key starting material in the synthesis of:
Antiviral Compounds: Fifteen novel natural analogues of phenolic β-D-glucopyranosides were synthesized from phenolic aglycones and this compound or acetobromo-α-D-glucose. Two of these compounds demonstrated definite anti-HCV activity. researchgate.net
Antimicrobial Agents: It is used to create glucosyl-triazolo-triazine-ones, curcumin, and flavanone (B1672756) derivatives with antimicrobial properties. synose.com
Other Therapeutics: It is an intermediate in the synthesis of compounds like salidroside, which has anti-fatigue and anti-anoxia properties, and gastrodin. researchgate.netresearchgate.net
Metabolic Research: this compound and its α-anomer are known to stimulate insulin (B600854) release in rat pancreatic islets, making them useful tools for studying the mechanisms of insulin secretion and for research related to diabetes. glycodepot.comresearchgate.netchemicalbook.commedchemexpress.comfishersci.ca The α-anomer has been noted to have a more potent insulinotropic action. synose.com
Table 2: Therapeutic Research Applications of this compound
| Research Area | Application | Example Compound/System |
| Drug Delivery | Prodrug synthesis to enhance bioavailability. chemimpex.comglycodepot.com | Glucose pentaacetate-based nanoparticles allgreenchems.com |
| Antiviral Research | Synthesis of compounds with anti-HCV activity. researchgate.net | Phenolic β-D-glucopyranosides researchgate.net |
| Antimicrobial Research | Synthesis of novel antimicrobial agents. synose.com | Glucosyl-triazolo-triazine-ones synose.com |
| Diabetes Research | Stimulation of insulin release. glycodepot.comchemicalbook.comfishersci.ca | Used to study pancreatic islet function glycodepot.comchemicalbook.comfishersci.ca |
Advanced Materials Science Applications
The acetyl groups of this compound make it suitable for polymerization reactions, opening up avenues for the creation of advanced materials with tailored properties. allgreenchems.com
Biodegradable Polymers: There is a growing interest in using sugar-based compounds for producing biodegradable plastics as an alternative to petroleum-based polymers. nih.govresearchgate.netmdpi.com Glucose can be fermented into lactic acid, which is then polymerized to form polylactic acid (PLA), a widely used biodegradable plastic. mdpi.com Direct derivatives of glucose are also being explored. For instance, 2,3,4,6-tetra-O-acetyl-1-methacryloyl-glucopyranose (MGlc) and 2,3,4,6-tetra-O-acetyl-1-acryloyl-glucopyranose (AGlc), which can be synthesized from glucose derivatives, can be polymerized to create biodegradable materials. Homopolymers of MGlc and AGlc are biodegradable, unlike polymethyl methacrylate (B99206) (PMMA), and their copolymers show significant weight loss over time. nih.govresearchgate.net Poly(D-glucose carbonate)s are another class of biodegradable polymers derived from renewable sources that show potential as next-generation biomaterials. morressier.com
Specialty Polymers and Coatings: this compound can be used as a monomer in the synthesis of acetylated polymers. allgreenchems.com These polymers find use in various industries, including:
Adhesives and coatings allgreenchems.com
Biomedical materials allgreenchems.com
Glycopolymers that can mimic glycolipids synose.com
Oil Spill Recovery: A novel application is the use of a this compound derivative containing a triazole group as a phase-selective gelator for oil spill recovery. This compound can efficiently and selectively solidify oil from oil-water mixtures into a stable oleogel within a minute at room temperature. The solidified oil can then be easily removed from the water's surface, highlighting a promising application in environmental remediation. rsc.org
Sustainable Chemical Processes
The principles of green chemistry encourage the use of renewable resources and environmentally benign processes. divyarasayan.org As a derivative of glucose, a readily available and renewable feedstock, this compound is well-positioned for use in sustainable chemical synthesis. divyarasayan.org
Future research is focused on developing greener synthetic routes both for producing and utilizing this compound. This includes:
Use of Biocatalysts: Enzymatic approaches offer a straightforward and environmentally friendly alternative to chemical synthesis for producing glycosides. For example, β-glucosidase from almonds has been used for the direct β-glycosidation of alcohols using D-glucose. researchgate.net
Solvent-Free Reactions: As mentioned in the glycosylation section, the use of catalysts like methanesulfonic acid allows for reactions to proceed without the need for volatile and often toxic organic solvents. researchgate.net
Renewable Feedstocks: The synthesis of adipic acid, a precursor for nylon, traditionally uses benzene. A greener alternative involves the use of glucose, with the reaction carried out in water. divyarasayan.org This highlights the broader trend of replacing petrochemical feedstocks with renewable carbohydrates.
Further Elucidation of Solid-State Reaction Mechanisms
Recent discoveries in the solid-state chemistry of this compound have opened new avenues for research, particularly concerning its anomerization.
An imidazole-promoted anomerization of this compound in the solid state at room temperature has been reported. researchgate.netchemrxiv.orgresearchgate.net This reaction is unprecedented as it proceeds to full conversion after simple premixing, without the need for continuous stirring or mechanomixing. researchgate.netchemrxiv.org
The proposed mechanism involves an inter- and intramolecular acyl transfer promoted by imidazole (B134444) in a concerted manner. researchgate.netchemrxiv.org However, the exact mechanism is still under investigation. chemrxiv.org Key findings from these studies include:
The reaction is sensitive to water, and the presence of 4Å molecular sieves improves consistency. chemrxiv.org
The conversion yield increases with a higher loading of imidazole. chemrxiv.org
The free nucleophilic amine part of imidazole is crucial for the reaction to proceed. chemrxiv.org
Further elucidation of this solid-state reaction mechanism is a key area for future research. chemrxiv.orgconcordia.ca A deeper understanding could lead to the discovery of more novel transformations of glycosides in the solid state and could inform the design of new materials. chemrxiv.orgresearchgate.net The study of such mechanisms, which can involve nucleation and diffusion-controlled processes, is fundamental to advancing the field of solid-state chemistry. concordia.ca
Table 3: Investigated Conditions for Imidazole-Promoted Solid-State Anomerization
| Condition | Observation |
| Absence of Imidazole and 4Å MS | No anomerization observed even after 96 hours. chemrxiv.org |
| Absence of 4Å MS | Anomerization proceeds, but at a slower rate. chemrxiv.org |
| Increasing Imidazole Ratio (β-D-glucose pentaacetate : imidazole = 1:2) | Over 93% yield achieved within one hour in solution before evaporation. chemrxiv.org |
| Use of Imidazole Hydrogen Chloride | No reaction, confirming the role of the free amine. chemrxiv.org |
Q & A
Q. Advanced
- Donor activation : Convert to glycosyl bromides (using HBr/AcOH) for higher reactivity.
- Catalyst screening : Test silver triflate or iodonium di-collidine perchlorate for stereoselectivity.
- Solvent optimization : Use dichloromethane or acetonitrile for improved solubility .
Are there alternative synthetic routes to derivatives with enhanced bioactivity?
Advanced
Thio-derivatives (e.g., 1-thio-beta-D-glucose pentaacetate) can be synthesized via thioacetic acid substitution. These derivatives exhibit altered reactivity (e.g., resistance to glycosidases) and improved antimicrobial activity .
What environmental impacts are associated with this compound use?
Advanced
The compound is not classified as environmentally hazardous (ECHA data). However, hydrolysis products (acetic acid, glucose) may require neutralization before disposal. Biodegradability studies suggest low persistence in aquatic systems .
How can water solubility be enhanced for biomedical applications?
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
